molecular formula C17H16N2O4 B2525813 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921546-49-8

2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2525813
CAS No.: 921546-49-8
M. Wt: 312.325
InChI Key: SSARXPKGNJHFHT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group and an oxoindolinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: The starting material, 4-methoxyphenol, is reacted with an appropriate halogenating agent (e.g., bromine) to form 4-methoxyphenyl bromide.

    Coupling with Indolinone: The 4-methoxyphenyl bromide is then coupled with 2-oxoindoline in the presence of a base (e.g., potassium carbonate) and a palladium catalyst to form the desired intermediate.

    Acetylation: The intermediate is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxoindolinyl group can be reduced to form a hydroxyindoline derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-(2-hydroxyindolin-5-yl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide
  • 2-(4-methoxyphenoxy)-N-(2-hydroxyindolin-5-yl)acetamide
  • 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)propionamide

Uniqueness

2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxyphenoxy and oxoindolinyl groups may contribute to its stability, reactivity, and potential biological activity.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-13-3-5-14(6-4-13)23-10-17(21)18-12-2-7-15-11(8-12)9-16(20)19-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSARXPKGNJHFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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